methyl (3S)-3-hydroxyoctanoate
Description
Significance in Stereochemistry and Chiral Synthesis Research
The specific three-dimensional arrangement of atoms in methyl (3S)-3-hydroxyoctanoate, particularly at the chiral center (the third carbon atom), makes it a valuable synthon in stereochemistry and chiral synthesis. The presence of a hydroxyl group and an ester in a specific, single enantiomeric form allows for the construction of complex target molecules with precise stereocontrol. Enantiomerically pure compounds are critical in fields like pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. nih.govmdpi.com
Role as a Key Metabolic Intermediate and Polymeric Monomer
This compound plays a dual role in biological systems as both a metabolic intermediate and a monomer for biopolymer synthesis. It is an intermediate in the β-oxidation pathway of fatty acids in various organisms. nih.gov In this metabolic sequence, fatty acids are broken down to produce energy. Furthermore, certain 3-hydroxy fatty acids, including the unesterified form (3-hydroxyoctanoic acid), can act as signaling molecules, for instance, in regulating energy homeostasis. nih.gov
Perhaps its most studied biological role is as a monomer for the synthesis of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters produced by numerous bacteria as intracellular carbon and energy storage materials, often under conditions of nutrient limitation. core.ac.ukrsc.org Specifically, (R)-3-hydroxyoctanoate (the enantiomer typically found in bacterial PHAs) is the monomer unit for the homopolymer poly(3-hydroxyoctanoate), or P(3HO). acs.orgwestminster.ac.uknih.gov Bacteria like Pseudomonas mendocina and Pseudomonas putida can produce P(3HO) when fed with octanoate (B1194180) or other related fatty acids. acs.orgontosight.ai The biosynthesis involves the conversion of fatty acids into (R)-3-hydroxyacyl-CoA thioesters, which are then polymerized by the enzyme PHA synthase. nih.govontosight.ainih.gov
Overview of Current Academic Research Trajectories
Current research on this compound and its polymer, P(3HO), is largely focused on sustainable production and biomedical applications. A significant trend is the development of cost-effective and environmentally friendly methods for producing PHAs from renewable resources, such as organic waste-derived volatile fatty acids and waste vegetable oils. rsc.orgnih.govrsc.org This aligns with global efforts to move away from petroleum-based plastics towards biodegradable alternatives. rsc.org
The unique properties of P(3HO) make it a material of great interest in the biomedical field, particularly for tissue engineering. core.ac.ukwestminster.ac.uk Unlike short-chain-length PHAs which are often hard and brittle, P(3HO) is a soft, elastomeric, and flexible polymer. core.ac.ukresearchgate.net These properties are similar to those of soft tissues in the body, making it a promising candidate for applications such as cardiac patches and scaffolds for skin regeneration. core.ac.ukwestminster.ac.ukwestminster.ac.uk Research is actively exploring the fabrication of P(3HO)-based scaffolds and assessing their biocompatibility and ability to support cell growth and tissue regeneration. researchgate.netwestminster.ac.ukresearchgate.net Studies have shown that P(3HO) is biocompatible and can support the attachment and proliferation of various cell types, including cardiomyocytes and keratinocytes. core.ac.ukwestminster.ac.ukwestminster.ac.uk The ongoing research aims to optimize the material's properties and fabrication techniques to create functional medical devices and implants. researchgate.netnih.govfrontiersin.orgwhiterose.ac.uk
Chemical and Physical Properties of this compound
Table of Mentioned Chemical Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (3S)-3-hydroxyoctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7-9(11)12-2/h8,10H,3-7H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBTAQRRDZDIY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66997-64-6 | |
| Record name | Methyl 3-hydroxyoctanoate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066997646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 3-HYDROXYOCTANOATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ8PDA4623 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Methyl 3s 3 Hydroxyoctanoate
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic and biocatalytic methods are at the forefront of green chemistry, offering high selectivity and mild reaction conditions for the synthesis of chiral compounds like methyl (3S)-3-hydroxyoctanoate.
Asymmetric Reduction Strategies of Beta-Keto Esters
The asymmetric reduction of the prochiral precursor, methyl 3-oxooctanoate, is a direct and efficient route to obtaining this compound. This transformation can be achieved through both metal-catalyzed and microbial methods.
Metal-Catalyzed Asymmetric Hydrogenation utilizing Chiral Ligands (e.g., Ruthenium-BINAP, Ruthenium-arylphosphine catalysts)
The asymmetric hydrogenation of β-keto esters using ruthenium complexes with chiral phosphine (B1218219) ligands is a well-established and highly effective method. scispace.com Pioneered by Noyori and his team, catalysts like Ru(II)-BINAP have demonstrated remarkable efficiency and enantioselectivity in these reductions. acs.orgnih.gov The success of these catalysts lies in the formation of a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to a high enantiomeric excess (ee) of the desired alcohol.
The choice of solvent significantly influences the reaction's activity and enantioselectivity. researchgate.net Protic solvents such as methanol (B129727) and ethanol (B145695) generally lead to higher activities by facilitating the release of the product from the catalyst. researchgate.net Research has also explored the use of ionic liquids as a medium for these reactions, which can enhance enantioselectivity and allow for catalyst recycling. rsc.org
Beyond the classic Ru-BINAP systems, other ruthenium-arylphosphine catalysts have been developed. For instance, a ruthenium-SYNPHOS catalyst has been successfully employed in the synthesis of (R)-(-)-massoialactone, where the key step was the asymmetric hydrogenation of a β-keto ester to produce the (R)-3-hydroxyoctanoate intermediate with excellent enantioselectivity (>99% ee). researchgate.net The development of heterogeneous catalysts, where the ruthenium complex is supported on a porous organic polymer, offers the advantages of high activity, excellent enantioselectivity, and catalyst recyclability. sioc-journal.cn
Table 1: Performance of Ruthenium-Based Catalysts in Asymmetric Hydrogenation
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Key Findings |
|---|---|---|---|---|
| Ru/POP-BINAP | β-keto esters | Not Specified | High | Heterogeneous catalyst with good recyclability. sioc-journal.cn |
| Ru-BINAP in Ionic Liquids | β-keto esters | Not Specified | Up to 99.3% | Higher ee than in methanol; catalyst recyclable. rsc.org |
| RuBr₂((R)-SYNPHOS) | β-keto ester | (R) | >99% | Used in the synthesis of (R)-(-)-massoialactone. researchgate.net |
Microbial and Enzymatic Reductions (e.g., Baker's Yeast, Engineered Ketoreductases)
Biocatalytic reductions offer an environmentally benign alternative to metal-catalyzed hydrogenations. Baker's yeast (Saccharomyces cerevisiae) has long been used for the asymmetric reduction of β-keto esters. kyoto-u.ac.jpnih.gov However, the stereoselectivity can be variable and dependent on the substrate structure. kyoto-u.ac.jp For instance, while it reduces ethyl 3-oxobutanoate to the (S)-hydroxy ester, it yields the (R)-hydroxy ester for methyl 3-oxopentanoate. kyoto-u.ac.jp The yield of these reactions can sometimes be limited by hydrolytic side activities of the yeast. nih.gov
To overcome the limitations of whole-cell systems, the use of isolated and often engineered ketoreductases (KREDs) has gained prominence. researchgate.netrsc.org These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, catalyze the stereoselective reduction of ketones with high precision. researchgate.nettandfonline.com Protein engineering techniques, such as site-directed mutagenesis, can be employed to improve the activity, stereoselectivity, and substrate tolerance of these enzymes. researchgate.netunifiedpatents.com Engineered KREDs have been successfully used for the synthesis of various chiral alcohols, demonstrating their potential for industrial applications. tudelft.nlgoogle.com
Table 2: Comparison of Microbial and Enzymatic Reduction Methods
| Biocatalyst | Substrate | Key Features | Challenges |
|---|---|---|---|
| Baker's Yeast | β-keto esters | Inexpensive, readily available. kyoto-u.ac.jp | Variable stereoselectivity, potential for low yields due to side reactions. kyoto-u.ac.jpnih.gov |
| Engineered Ketoreductases | Prochiral ketones | High enantioselectivity, high activity, broad substrate scope. researchgate.netrsc.org | May require protein engineering for optimal performance. researchgate.net |
Derivatization from Biologically Produced Polyhydroxyalkanoates
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as carbon and energy storage materials. These biopolymers can serve as a renewable source of enantiomerically pure hydroxyalkanoic acids.
Acid-Catalyzed Methanolysis of Poly-(R)-3-Hydroxyoctanoic Acid
Poly-(R)-3-hydroxyoctanoic acid (P(3HO)), a type of medium-chain-length PHA, can be depolymerized to yield (R)-3-hydroxyoctanoic acid monomers. nih.gov A straightforward method to obtain the corresponding methyl ester is through acid-catalyzed methanolysis. researchgate.net This process typically involves treating the polymer with methanol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net This chemical degradation provides a direct route to (R)-3-hydroxyoctanoate from a biologically derived starting material. researchgate.net This approach has been extended to other PHAs to produce a range of (R)-3-hydroxyalkanoic acid methyl esters. nih.gov
Enantioselective Chemical Synthesis Routes
While chemoenzymatic and biocatalytic routes are highly effective, traditional enantioselective chemical synthesis remains a powerful tool for accessing chiral molecules. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For the synthesis of this compound, this could involve strategies starting from chiral precursors or employing asymmetric reactions. For instance, a synthetic approach could start from a chiral building block like (S)-3-hydroxybutanoic acid derivatives and elaborate the carbon chain.
Chiral Pool Strategy Leveraging Natural Precursors
The chiral pool synthesis strategy utilizes abundant, naturally occurring enantiopure compounds as starting materials. acs.org For the synthesis of (3S)-3-hydroxy esters, a prominent source is polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria as carbon and energy storage materials. mdpi.comrsc.org
Specifically, bacteria such as Pseudomonas putida can produce medium-chain-length PHAs (mcl-PHAs) that contain (R)-3-hydroxyoctanoic acid (3HO) monomer units (note the R-configuration in the natural polymer). mdpi.com These biopolymers can be harvested and subjected to controlled degradation. Acid-catalyzed methanolysis, for instance using sulfuric acid in methanol, breaks the polyester (B1180765) chain and esterifies the resulting carboxylic acid groups, yielding methyl (3R)-3-hydroxyoctanoate. mdpi.comharvard.edu While this directly yields the (R)-enantiomer, it demonstrates a powerful method for obtaining enantiopure 3-hydroxyoctanoate (B1259324) esters from a renewable, biological source. The synthesis of the (S)-enantiomer would require starting with a polymer containing (S)-monomers or employing subsequent stereochemical inversion, but the principle of using PHAs as a chiral precursor is well-established. mdpi.com
Organocatalytic and Asymmetric Organometallic Catalytic Syntheses
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter from a prochiral substrate with the help of a small amount of a chiral catalyst.
Asymmetric Organometallic Catalysis
A highly effective and widely used method for synthesizing chiral β-hydroxy esters is the asymmetric hydrogenation of the corresponding β-keto ester. For this compound, the precursor is methyl 3-oxooctanoate. This reaction is typically catalyzed by ruthenium complexes bearing chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or its analogues. orgsyn.orgtcichemicals.com
The mechanism involves the coordination of the β-keto ester to the chiral ruthenium catalyst, followed by the stereoselective addition of hydrogen to the ketone's carbonyl group. The specific chirality of the ligand (e.g., (S)-BINAP) dictates the facial selectivity of the hydrogenation, leading to the preferential formation of the (S)-alcohol. nih.gov This method is renowned for its high efficiency and excellent enantioselectivity, often achieving enantiomeric excesses (ee) greater than 99%. nih.gov While specific data for methyl 3-oxooctanoate is part of broader studies, the hydrogenation of analogous β-keto esters using Ru-BINAP systems consistently yields high enantioselectivity. orgsyn.orgsci-hub.se
Interactive Data Table: Asymmetric Hydrogenation of Analogous β-Keto Esters with Ru-BINAP Catalysts
| Substrate | Catalyst | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |
| Methyl 3-oxobutanoate | RuCl₂[(R)-BINAP] | (R) | 92-96% | 97-98% | orgsyn.org |
| Methyl 3-oxodecanoate | (R)-Ru(OAc)₂(BINAP) | (S) | 87% | >95% | sci-hub.se |
| Methyl 3-oxobutanoate | Ru(OCOCH₃)₂[(R)-BINAP] + HCl | (R) | >97% | >99% | nih.gov |
This table presents data for analogous reactions to illustrate the effectiveness of the Ru-BINAP catalytic system.
Organocatalytic Syntheses
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. The primary route in this context is the asymmetric aldol (B89426) reaction. nih.govacs.org Proline and its derivatives are benchmark catalysts for the direct asymmetric aldol reaction between an aldehyde (hexanal) and a ketone donor. nih.gov However, for the synthesis of a β-hydroxy ester, the reaction would typically involve an aldehyde and a ketene (B1206846) silyl (B83357) acetal (B89532) or a similar ester enolate equivalent, often catalyzed by a chiral Lewis acid or a Brønsted acid.
While the direct organocatalytic asymmetric aldol reaction to form this compound is not as extensively documented as organometallic methods, the general principle is well-established for creating similar β-hydroxy carbonyl compounds with high enantioselectivity. acs.orgresearchgate.net The strategy involves the reaction of hexanal (B45976) with a suitable two-carbon nucleophile, such as a methyl ester enolate, in the presence of a chiral organocatalyst.
Green Chemistry Principles in Synthesis Design
Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. uniovi.esthieme-connect.com Several of the advanced methodologies for synthesizing this compound align with these principles.
Use of Renewable Feedstocks : The chiral pool strategy using PHAs produced by bacteria is a prime example of utilizing renewable resources instead of petrochemicals. uniovi.es
Catalysis : Both asymmetric organometallic catalysis and organocatalysis are cornerstones of green chemistry. They use small amounts of a catalyst to generate large quantities of product, which is superior to using stoichiometric chiral auxiliaries that generate more waste. mdpi.com
Atom Economy : Asymmetric hydrogenation is a highly atom-economical reaction, as it involves the addition of a hydrogen molecule to the substrate with no byproducts. uniovi.es
Safer Solvents : Research in green chemistry encourages replacing hazardous organic solvents with safer alternatives like water, supercritical fluids, or conducting reactions under solvent-free conditions. thieme-connect.commdpi.com While many catalytic hydrogenations still use organic solvents like methanol or ethanol, the development of catalysts that function in greener solvents is an active area of research. orgsyn.org
Racemic Synthetic Routes with Subsequent Chiral Resolution
An alternative to asymmetric synthesis is to first prepare the racemic compound—an equal mixture of both (R) and (S) enantiomers—and then separate them in a subsequent step known as chiral resolution.
Reformatsky Reaction for Methyl 3-Hydroxyoctanoate
The Reformatsky reaction is a classic method for preparing β-hydroxy esters. It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. To synthesize racemic methyl 3-hydroxyoctanoate, hexanal is treated with methyl bromoacetate (B1195939) and activated zinc dust. harvard.edunih.gov
The mechanism involves the oxidative addition of zinc into the carbon-bromine bond of methyl bromoacetate, forming an organozinc reagent known as a Reformatsky enolate. This enolate then adds to the carbonyl group of hexanal. A subsequent acidic workup protonates the resulting alkoxide to give the final racemic methyl 3-hydroxyoctanoate. This reaction is valued for its operational simplicity and effectiveness, often providing good yields. nih.gov
Interactive Data Table: Synthesis of Racemic Methyl 3-Hydroxyoctanoate via Reformatsky Reaction
| Aldehyde | α-Halo Ester | Solvent | Yield | Reference |
| Hexanal | Methyl bromoacetate | Benzene | 80% | harvard.edu |
| Not specified | Methyl bromoacetate | THF | 85% |
Following the synthesis of the racemic mixture, a resolution step is required to isolate the desired (3S)-enantiomer. A common and effective method is enzymatic kinetic resolution. This technique utilizes enzymes, most notably lipases such as Candida antarctica lipase (B570770) B (CALB), which can selectively acylate one of the enantiomers at a much faster rate than the other.
In a typical resolution of racemic methyl 3-hydroxyoctanoate, the mixture is treated with a lipase and an acyl donor (e.g., vinyl acetate). The enzyme preferentially catalyzes the acetylation of the (R)-enantiomer, leaving the unreacted (S)-enantiomer, this compound, in high enantiomeric excess. The acetylated (R)-enantiomer can then be easily separated from the desired unreacted (S)-enantiomer by standard purification techniques like chromatography. One study reported achieving an enantiomeric excess of 78% for the methyl ester of (S)-3-hydroxyoctanoic acid at 49% conversion using this approach.
Biosynthetic Pathways and Microbial Production of Methyl 3s 3 Hydroxyoctanoate and Its Precursors
Integration into Microbial Polyhydroxyalkanoate (PHA) Metabolism
Methyl (3S)-3-hydroxyoctanoate is a derivative of (R)-3-hydroxyoctanoate, a key monomer in the production of medium-chain-length polyhydroxyalkanoates (MCL-PHAs). mdpi.comugr.esnih.govresearchgate.net These biopolyesters are accumulated by various bacteria as intracellular carbon and energy storage compounds. ugr.esnih.gov The composition and properties of the resulting PHA polymer are heavily influenced by the available carbon sources, the metabolic flexibility of the microorganism, and the substrate specificity of the enzymes involved in the biosynthetic pathway. asm.orgnih.gov
Role as a Monomer in Medium-Chain-Length (MCL) Polyhydroxyalkanoates
(R)-3-hydroxyoctanoate is a prominent constituent of MCL-PHAs, which are polymers composed of 3-hydroxyalkanoate monomers with side chains of three to eleven carbon atoms (C6 to C14). mdpi.comnih.govnih.gov For instance, when grown on octanoate (B1194180), Pseudomonas putida GPo1 produces a PHA consisting of approximately 96 mol% 3-hydroxyoctanoic acid. researchgate.net Similarly, in Pseudomonas putida KT2442, 3-hydroxyoctanoate (B1259324) is a major monomer alongside 3-hydroxydecanoate (B1257068) when the bacterium is cultivated under specific nutrient limitations. nih.gov The incorporation of monomers like 3-hydroxyoctanoate into the polymer chain is catalyzed by PHA synthases, with Class II synthases showing a preference for MCL-3-hydroxyacyl-CoA substrates. mdpi.comoup.com These enzymes polymerize the (R)-3-hydroxyacyl-CoA monomers into the PHA chain. aocs.org The resulting MCL-PHAs, containing 3-hydroxyoctanoate, often exhibit elastomeric properties, making them suitable for various applications. researchgate.net
Contribution of the Fatty Acid Beta-Oxidation Pathway to Precursor Supply
The fatty acid beta-oxidation pathway is a primary metabolic route for the generation of (R)-3-hydroxyacyl-CoA precursors for MCL-PHA synthesis, especially when fatty acids are used as the carbon source. aocs.orgresearchgate.netoup.comresearchgate.netresearchgate.net In this pathway, fatty acids are activated to their corresponding acyl-CoA derivatives. researchgate.net Through a series of enzymatic reactions, the acyl-CoA chain is shortened by two carbons in each cycle, releasing acetyl-CoA. researchgate.net Intermediates of this pathway, such as enoyl-CoA, can be converted to (R)-3-hydroxyacyl-CoA by the action of (R)-specific enoyl-CoA hydratases (PhaJ). aocs.orgresearchgate.net This provides a direct link between fatty acid catabolism and PHA biosynthesis. csic.es For example, in Pseudomonas putida, intermediates of the β-oxidation cycle serve as precursors for PHA biosynthesis when the organism is grown on fatty acids. oup.com The composition of the resulting PHA is directly related to the structure of the fatty acid provided as a carbon source. nih.gov Knocking out genes in the beta-oxidation pathway, such as fadA and fadB in Pseudomonas putida KT2442, has been shown to influence the monomer composition of the produced PHA, highlighting the pathway's significance. acs.org
Involvement of De Novo Fatty Acid Biosynthesis in Precursor Generation
When microorganisms are grown on carbon sources that are not structurally related to fatty acids, such as carbohydrates, the de novo fatty acid biosynthesis (FASII) pathway becomes a crucial source of precursors for MCL-PHA synthesis. aocs.orgresearchgate.netoup.comresearchgate.netnih.gov In this pathway, acetyl-CoA is carboxylated to malonyl-CoA, which then enters a cycle of condensation, reduction, and dehydration reactions to build up the fatty acid chain. researchgate.net Intermediates of this pathway, specifically (R)-3-hydroxyacyl-acyl carrier protein (ACP), can be diverted towards PHA biosynthesis. researchgate.netoup.comnih.gov This diversion is primarily catalyzed by the enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG), which converts (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA, the direct substrate for PHA synthase. aocs.orgnih.govnih.govgriffith.edu.au This transacylase-mediated route represents a key metabolic link between fatty acid de novo synthesis and PHA production in many pseudomonads. nih.govgriffith.edu.au
Enzymology and Molecular Mechanisms of Biosynthesis
The biosynthesis of PHAs, including those containing (R)-3-hydroxyoctanoate, is a multi-step process catalyzed by a series of specific enzymes. Understanding the characteristics of these enzymes is fundamental to controlling and optimizing the production of these biopolymers.
Characterization of Key Biosynthetic Enzymes (e.g., Beta-Ketothiolases, Acetoacetyl-CoA Reductases, PHA Synthases)
Beta-Ketothiolases (PhaA): These enzymes catalyze the initial step in many PHA biosynthetic pathways, which is the Claisen condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. aocs.orgoup.comnih.govresearchgate.netnih.gov While central to the synthesis of short-chain-length (SCL) PHAs like poly(3-hydroxybutyrate) (PHB), their direct role in providing the C8 backbone for 3-hydroxyoctanoate is less direct. However, the acetyl-CoA units they process can be channeled into fatty acid synthesis and subsequently into MCL-PHA precursors. researchgate.netresearchgate.net Bacteria can possess multiple β-ketothiolases with varying substrate specificities. asm.org For instance, Ralstonia eutropha has been shown to express multiple β-ketothiolases, some of which are more efficient with longer chain substrates like β-ketovaleryl-CoA. asm.org
Acetoacetyl-CoA Reductases (PhaB): These enzymes are responsible for the stereospecific reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA, a key precursor for PHB. ugr.esnih.govnih.govaocs.orgnih.govresearchgate.netd-nb.infoasm.orgscispace.com They belong to the short-chain dehydrogenase/reductase (SDR) superfamily and typically utilize NADPH as a cofactor. nih.govasm.org Similar to β-ketothiolases, their primary role is in SCL-PHA synthesis. However, the (R)-3-hydroxyacyl-CoA precursors for MCL-PHAs are generated by other reductases acting on intermediates of the fatty acid biosynthetic or degradation pathways. For example, FabG, a 3-ketoacyl-ACP reductase from the fatty acid synthesis pathway, can provide precursors for MCL-PHA biosynthesis. researchgate.netnih.govasm.org
PHA Synthases (PhaC): These are the key polymerizing enzymes in PHA biosynthesis, catalyzing the formation of the polyester (B1180765) chain from (R)-3-hydroxyacyl-CoA monomers. mdpi.comaocs.orgnih.gov PHA synthases are classified into different classes based on their substrate specificity and subunit structure. mdpi.comnih.gov Class II PHA synthases, found predominantly in Pseudomonas species, exhibit a preference for MCL-3-hydroxyacyl-CoA substrates, including (R)-3-hydroxyoctanoyl-CoA. mdpi.comoup.com The substrate specificity of the PHA synthase is a major determinant of the monomeric composition of the resulting PHA polymer. asm.orgnih.govoup.com Chimeric PHA synthases have been created to produce novel copolymers, such as those containing 3-hydroxybutyrate, 3-hydroxyhexanoate, and 3-hydroxyoctanoate units. nih.govresearchgate.net
Table 1: Key Enzymes in the Biosynthesis of (R)-3-Hydroxyoctanoate Precursors and MCL-PHAs
| Enzyme | Gene | Function | Relevance to (R)-3-Hydroxyoctanoate |
|---|---|---|---|
| Beta-Ketothiolase | phaA, bktB | Condensation of acetyl-CoA and other acyl-CoAs | Provides building blocks for fatty acid synthesis, which leads to C8 precursors. asm.orgaocs.org |
| Acetoacetyl-CoA Reductase | phaB, fabG | Reduction of ketoacyl-CoAs to hydroxyacyl-CoAs | While PhaB is specific for C4, FabG can reduce longer chain ketoacyl-ACPs, contributing to the pool of MCL-PHA precursors. researchgate.netnih.gov |
| (R)-specific Enoyl-CoA Hydratase | phaJ | Hydration of enoyl-CoA to (R)-3-hydroxyacyl-CoA | Directly produces (R)-3-hydroxyacyl-CoA precursors from the beta-oxidation pathway. aocs.orgresearchgate.net |
| 3-Hydroxyacyl-ACP:CoA Transacylase | phaG | Transfers hydroxyacyl moiety from ACP to CoA | Links de novo fatty acid synthesis to PHA biosynthesis by providing (R)-3-hydroxyacyl-CoA substrates. aocs.orgnih.govnih.gov |
| PHA Synthase | phaC | Polymerization of (R)-3-hydroxyacyl-CoA monomers | Class II synthases directly incorporate (R)-3-hydroxyoctanoyl-CoA into the MCL-PHA polymer chain. mdpi.comoup.com |
Microbial Systems for Production and Accumulation
Various species of the genus Pseudomonas are well-known producers of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are polyesters composed of (R)-3-hydroxy fatty acid monomers, including 3-hydroxyoctanoate. mdpi.comscielo.brmdpi.comresearchgate.net These bacteria accumulate PHAs as intracellular carbon and energy storage granules, particularly under conditions of nutrient limitation and carbon excess. mdpi.commdpi.com
Pseudomonas putida is a versatile bacterium capable of producing mcl-PHAs from various carbon sources, including alkanoic acids. researchgate.netplos.org When grown on octanoic acid, P. putida produces a PHA in which the primary monomer is 3-hydroxyoctanoic acid. researchgate.netresearchgate.net Different strains of P. putida, such as KT2440 and GN112, have been shown to produce significant amounts of mcl-PHAs from a range of alkanoic acids. researchgate.net For instance, fed-batch cultivation of P. putida GPo1 on sodium octanoate has yielded high cell densities with a substantial PHO (poly(3-hydroxyoctanoate)) content. researchgate.net
Pseudomonas chlororaphis is another species that synthesizes mcl-PHAs. mdpi.comnih.gov Strains of P. chlororaphis can produce mcl-PHAs from fatty acids and unrelated carbon sources like glucose. mdpi.com For example, P. chlororaphis PA23 accumulates higher concentrations of PHAs when cultured with octanoic acid compared to glucose. mdpi.com The PHA produced by P. chlororaphis can be composed of various monomers from C6 to C14. mdpi.com
Pseudomonas oleovorans has the specific ability to synthesize mcl-PHAs from both fatty acids via β-oxidation and from sugars through de novo biosynthesis. scielo.br This bacterium can utilize a variety of carbon sources, including octanoate and various oils, to produce PHAs with monomers ranging from C6 to C12. mdpi.comscielo.br Optimization of the growth medium for P. oleovorans can significantly enhance biomass and PHA production. mdpi.com For instance, using sugary cassava extract supplemented with andiroba oil has been shown to be a potential substrate for mcl-PHA production by P. oleovorans. scielo.brscielo.br
| Species | Strain | Carbon Source | PHA Content (% of cell dry weight) | Key Monomers |
|---|---|---|---|---|
| P. putida | GPo1 | Sodium octanoate | 49-60% | 3-hydroxyoctanoate researchgate.net |
| P. chlororaphis | PA23 | Octanoic acid | 11.7-32.5% | C6-C14 monomers mdpi.comcdnsciencepub.com |
| P. oleovorans | ATCC 29347 | VFAs from potato peels | 39% | Medium-chain-length monomers mdpi.comresearchgate.net |
Beyond individual Pseudomonas species, mixed microbial consortia (MMC) and other bacterial strains are also utilized for PHA production. nih.govresearchgate.netresearchgate.net MMCs offer advantages such as the ability to use complex waste streams as feedstocks. nih.gov The production process with MMCs often involves a three-stage process: fermentation of organic waste to volatile fatty acids (VFAs), enrichment of a PHA-producing microbial consortium, and finally, the production of PHA in a fed-batch reactor. nih.gov A feast-famine strategy, where the microbial culture is subjected to alternating periods of high and low substrate availability, is a common and efficient method for enriching PHA-producing organisms in a mixed culture. nih.gov
Bacterial consortia, such as a combination of Bacillus subtilis and Cupriavidus necator, have been shown to accumulate high levels of PHA from substrates like cane sugar. mdpi.com In one study, a PHA-accumulating bacterial consortium isolated from activated sludge achieved a PHA content of up to 59.47% of the dry cell weight from sludge fermentation liquid at a pilot scale. researchgate.net Another approach involves creating artificial microbial consortia, for example, by co-culturing engineered strains of Escherichia coli and Pseudomonas putida to convert glucose and xylose mixtures into mcl-PHAs. frontiersin.org
Metabolic engineering is a powerful tool used to optimize the genetic and regulatory processes within microorganisms to increase the production of desired substances like PHAs. wikipedia.org Several strategies are employed to enhance the biosynthetic yields of mcl-PHAs, including the overexpression of key enzymes, the deletion of competing pathway genes, and the introduction of heterologous genes. wikipedia.orgnrel.gov
One common strategy is to block competing metabolic pathways. For example, in Pseudomonas chlororaphis, deleting genes involved in the phenazine (B1670421) biosynthesis pathway (phzE) and weakening the fatty acid β-oxidation pathway (fadA, fadB) can redirect carbon flux towards PHA synthesis. nih.govacs.org Additionally, knocking out the PHA depolymerase gene (phaZ) prevents the degradation of accumulated PHA, further increasing the yield. nrel.govnih.govacs.org
Overexpression of genes directly involved in the PHA biosynthesis pathway is another effective approach. Co-overexpressing genes such as phaC1 (PHA synthase), phaC2 (another PHA synthase), and phaJ (enoyl-CoA hydratase) can significantly increase the carbon flux towards mcl-PHA production. nih.govacs.org For instance, an engineered strain of P. chlororaphis with these modifications achieved a high cell dry weight with a mcl-PHA content of 84.9 wt%. nih.govacs.org
Metabolic engineering has also been applied to broaden the substrate range of PHA-producing organisms. For instance, creating a bacterial consortium where E. coli converts xylose to acetate, which is then used by P. putida for PHA production, allows for the utilization of lignocellulosic biomass. mdpi.com
| Organism | Engineering Strategy | Effect on PHA Production | Reference |
|---|---|---|---|
| Pseudomonas chlororaphis HT66 | Deletion of phzE, fadA, fadB, phaZ; Overexpression of phaC1, phaC2, phaJ | Increased mcl-PHA to 84.9 wt% of cell dry weight | nih.gov, acs.org |
| Pseudomonas putida | Deletion of phaZ | 1.9-fold increase in mcl-PHA titer | nrel.gov |
| E. coli - P. putida consortium | Engineered E. coli to secrete fatty acids from xylose; Engineered P. putida to enhance conversion to mcl-PHA | Enabled mcl-PHA production from glucose-xylose mixtures | frontiersin.org |
Reverse Beta-Oxidation Pathways for Chemical Production
The reverse β-oxidation (rBOX) pathway is an engineered metabolic route that enables the synthesis of a variety of chemicals, including alcohols and carboxylic acids of various chain lengths. nih.govnih.gov This pathway is essentially a functional reversal of the natural fatty acid degradation (β-oxidation) cycle. nih.govnih.gov
The rBOX pathway operates with coenzyme A (CoA) thioester intermediates and utilizes acetyl-CoA directly for carbon chain elongation. nih.govnih.gov This is a key advantage over pathways like fatty acid biosynthesis, as it avoids the ATP-dependent activation of acetyl-CoA to malonyl-CoA, leading to higher carbon and energy efficiency. nih.govnih.gov The pathway consists of four core enzymatic reactions that iteratively elongate the acyl-CoA chain. nih.gov
By engineering this pathway in organisms like Escherichia coli and combining it with endogenous dehydrogenases and thioesterases, it is possible to produce a range of molecules, including n-alcohols, fatty acids, and 3-hydroxycarboxylic acids. nih.gov The rBOX pathway has been successfully used to produce higher-chain linear n-alcohols (C4 and longer) and long-chain fatty acids (greater than C10) with high efficiency. nih.gov
The modular nature of the rBOX pathway allows for the production of diverse chemicals by introducing different terminating enzymes. google.com For example, thioesterases can be used to produce carboxylic acids, while alcohol-forming CoA thioester reductases can be used to synthesize alcohols. google.com The ubiquitous nature of the enzymes involved in β-oxidation and related pathways suggests that the rBOX pathway could be implemented in a wide range of industrial microorganisms for efficient chemical production. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Stereoisomeric and Enantiomeric Purity Assessment
Chromatography, particularly gas chromatography, is a cornerstone for the separation and analysis of volatile compounds like methyl (3S)-3-hydroxyoctanoate. The use of chiral stationary phases is essential for resolving enantiomers and assessing the stereoisomeric purity of a sample.
Chiral Gas Chromatography (GC) for Enantiomer Separation
Chiral gas chromatography is a powerful technique for separating enantiomers, which are mirror-image isomers that are non-superimposable. gcms.cz This separation is achieved by using a chiral stationary phase (CSP) within the GC column. These CSPs are typically derived from molecules like cyclodextrins, which have chiral cavities. sigmaaldrich.com The differential interaction of the enantiomers of this compound with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
The choice of the specific cyclodextrin (B1172386) derivative, such as a β-cyclodextrin, can significantly influence the separation efficiency. gcms.czhplc.sk Factors such as the type of derivatization on the cyclodextrin and the operational parameters of the GC system, including temperature and carrier gas flow rate, are optimized to achieve baseline separation of the enantiomers. sigmaaldrich.comhplc.sk This technique is crucial for determining the enantiomeric excess (e.e.) of a sample, which is a measure of its chiral purity.
Multidimensional Gas Chromatography for Absolute Configuration Determination
For complex mixtures or when co-elution with other compounds occurs, multidimensional gas chromatography (MDGC) offers enhanced resolution. sci-hub.se In MDGC, a fraction containing the analyte of interest from a primary column is transferred to a second column with a different stationary phase, often a chiral one, for further separation. sci-hub.se This "heart-cutting" technique allows for the isolation of the enantiomers of this compound from a complex matrix, enabling more accurate determination of their absolute configuration. researchgate.net
The determination of the absolute configuration, whether it is (R) or (S), is often achieved by comparing the retention times of the analyte to those of authentic standards of known configuration under the same chromatographic conditions. nih.gov MDGC, by providing superior separation, ensures that the peaks analyzed are pure, which is critical for unambiguous assignment of the absolute configuration. sci-hub.se
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with gas chromatography (GC-MS), it provides both separation and identification capabilities.
Gas Chromatography-Mass Spectrometry (GC-MS) of Methylated Derivatives
In GC-MS analysis, the sample is first separated by the gas chromatograph and then introduced into the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). researchgate.net The mass spectrum produced is a unique fingerprint of the molecule, providing information about its molecular weight and structure. researchgate.net
For hydroxy fatty acid methyl esters like this compound, derivatization is sometimes employed to improve their volatility and chromatographic behavior. researchgate.net The resulting mass spectrum of the methylated derivative will show characteristic fragment ions that can be used for its identification. researchgate.netnih.gov A prominent peak in the mass spectrum of methyl 3-hydroxyoctanoate (B1259324) is often observed at m/z 103. researchgate.netnih.gov
Table 1: GC-MS Data for Methyl 3-hydroxyoctanoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈O₃ | nih.gov |
| Molecular Weight | 174.24 g/mol | nih.govabcam.com |
| Top Peak (m/z) | 103 | nih.gov |
| Library | Main library | nih.gov |
Elucidation of Fragmentation Pathways in Mass Spectrometry
Understanding the fragmentation pathways of this compound in the mass spectrometer is crucial for its structural confirmation. Upon electron ionization, the molecule undergoes specific bond cleavages, resulting in a characteristic pattern of fragment ions. nih.gov The analysis of these fragmentation patterns allows researchers to deduce the original structure of the molecule. unl.eduresearchgate.net
For instance, the cleavage of the carbon-carbon bond adjacent to the hydroxyl group is a common fragmentation pathway for 3-hydroxy fatty acid esters. researchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the fragment ions, which aids in confirming their elemental composition and further solidifying the structural assignment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Evaluation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound and assess its purity. nih.gov
In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the number and connectivity of the hydrogen atoms in the molecule. mdpi.com For this compound, specific resonances would be expected for the methyl ester protons, the proton on the carbon bearing the hydroxyl group, and the various methylene (B1212753) and methyl protons of the octanoate (B1194180) chain.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment. mdpi.com Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation. nih.gov The absence of unexpected signals in the NMR spectra can also serve as an indicator of the sample's purity. mdpi.com
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| 3-hydroxydecanoic acid |
| Methyl cis-Δ5-dodecenoate |
| β-hydroxydodecanoic acid |
| Linalool |
| Linalool oxides |
| 4-Butyl-3-methylbutyrolactone |
| TMS-3-hydroxymyristoylmethylester |
| TMS-3-lauroylmethylester |
| α-solanine |
| α-chaconine |
| Demissidine |
| Solasodine |
| Warfarin |
| Phenylglycine methyl ester |
| Sanjoinine A |
| 3-methyl-3-mercapto-1-hexanol |
| 3,5-DMPU derivative of R/S-3-hydroxydecanoate |
| Ketamine |
| 2-phenyl-2-(methylamino)cyclohexanone (DCK) |
| 2-(Ethylamino)-2-phenylcyclohexan-1-one (2-oxo-PCE) |
Optimization of Transesterification Methods for Quantitative Recovery and Analysis (e.g., Boron Trifluoride Catalysis)
The analysis of fatty acids and their derivatives, including hydroxylated forms like this compound, frequently requires a derivatization step to convert them into volatile esters suitable for gas chromatography (GC). Transesterification is a key process in this workflow. The use of boron trifluoride (BF₃) in methanol (B129727) as a catalyst is a well-established and widely used method for preparing fatty acid methyl esters (FAMEs). researchgate.net This process involves the saponification of glycerides and phospholipids, followed by the liberation and esterification of the fatty acids in the presence of the BF₃ catalyst. seafdec.org
However, to achieve accurate quantitative recovery, the reaction conditions must be carefully optimized. Incomplete transesterification can lead to an underestimation of the fatty acid concentration. Research has shown that direct transesterification with 14% boron trifluoride in methanol at 80°C requires a sufficient reaction time to ensure complete conversion of lipids to their corresponding FAMEs. nih.gov For instance, studies on animal tissues demonstrated that while the relative percentages of fatty acids remained stable after 15 minutes, a reaction time of up to 120 minutes was necessary for the complete transesterification of adipose tissue lipids. nih.gov
The choice of catalyst and reaction conditions can significantly impact the outcome. Comparisons between boron trifluoride and other catalysts, such as methanolic hydrochloric acid (HCl), have been conducted to evaluate their effectiveness. While both catalysts can achieve complete conversion of lipids to FAMEs, their efficiency and potential for creating artifacts may differ. usda.gov For example, one study comparing 1.09 M methanolic HCl to 1.03 M (7%) methanolic BF₃ for analyzing forage samples found no significant difference in total fatty acid concentrations. usda.gov However, BF₃ was noted to potentially cause partial isomerization of some fatty acids. usda.gov Optimization involves balancing reaction completeness with the preservation of the original fatty acid profile.
The table below summarizes key parameters and findings from comparative studies on transesterification catalysts, highlighting the variables that are critical for method optimization.
Table 1: Comparison of Transesterification Catalysts for FAME Analysis
| Parameter | Boron Trifluoride (BF₃) in Methanol | Methanolic Hydrochloric Acid (HCl) | Key Findings |
|---|---|---|---|
| Typical Concentration | 7-14% | 1.09 M | Both concentrations are effective for direct transesterification. nih.govusda.gov |
| Reaction Temperature | 80°C | 80°C | Elevated temperatures are used to drive the reaction to completion. nih.govusda.gov |
| Reaction Time | 60-120 minutes | ~60 minutes | Time must be sufficient for complete conversion, especially for complex lipid matrices. nih.gov |
| Catalyst Efficacy | Highly effective for a broad range of lipids. nih.gov | A cost-effective and appropriate alternative for most common fatty acids. usda.govusda.gov | Both catalysts show similar efficacy for total fatty acid quantification. usda.gov |
| Potential Issues | Can be toxic if inhaled and may cause isomerization of certain fatty acids. usda.govusda.gov | Less volatile than BF₃. usda.gov | The choice of catalyst may depend on the specific fatty acids of interest and cost considerations. usda.gov |
Application of Advanced In-Situ Measurement Techniques
The characterization of specific isomers like this compound benefits immensely from advanced analytical techniques that offer high sensitivity and selectivity, sometimes in near real-time. Chemical Ionization Mass Spectrometry (CIMS) is one such powerful tool used in research for the direct detection of trace gases and volatile compounds. copernicus.orgcopernicus.org
CIMS instruments, which can include Time-of-Flight (ToF) or Quadrupole (Quad) mass analyzers, are particularly valuable for distinguishing between isomers—molecules that have the same chemical formula but different structures. This is crucial as isomers can have vastly different chemical properties and biological relevance. The technique works by using a reagent ion (e.g., I⁻) to gently ionize the target molecule, forming an adduct (e.g., [M·I]⁻) that can be detected by the mass spectrometer. This "soft" ionization minimizes fragmentation, preserving the molecular identity of the compound. copernicus.org
Recent studies have highlighted the importance of applying absolute calibration standards to correctly identify and quantify isomeric compounds using CIMS. copernicus.org For example, research distinguishing between the isomers methyl isocyanate (CH₃NCO) and hydroxyacetonitrile (HOCH₂CN) demonstrated that an I⁻ CIMS instrument was highly sensitive to one isomer while being almost insensitive to the other. copernicus.org This underscores the technique's specificity and its potential application for the selective detection of this compound in complex mixtures, provided appropriate standards and calibration are used. The high sensitivity allows for measurements at very low concentrations, often in the parts-per-trillion (ppt) range. copernicus.org
The table below illustrates the typical sensitivity and limits of detection (LOD) that can be achieved with advanced CIMS instruments for a relevant analyte, demonstrating the power of this technique for trace-level quantification.
Table 2: Performance of I⁻ CIMS for Isomer-Specific Detection
| Instrument Type | Analyte Isomer | Sensitivity (normalized cps per ppt) | Limit of Detection (LOD) (1s, ppt) | Key Findings |
|---|---|---|---|---|
| ToF-CIMS | Hydroxyacetonitrile | 18 | 0.3 | Demonstrates very high sensitivity suitable for trace atmospheric or biological measurements. copernicus.org |
| Quad-CIMS | Hydroxyacetonitrile | 1.5 | 3 | Shows high sensitivity, though typically lower than ToF-CIMS instruments. copernicus.org |
| ToF-CIMS | Methyl Isocyanate | < 0.002 | > 860,000 | Illustrates the high degree of selectivity, with the instrument being effectively insensitive to this isomer. copernicus.org |
| Quad-CIMS | Methyl Isocyanate | < 0.002 | > 570,000 | Confirms the selectivity observed with the ToF-CIMS instrument. copernicus.org |
Derivatization and Non Clinical Applications in Organic Synthesis and Materials Science
Utilization as a Chiral Building Block and Precursor in Organic Synthesis
The (3S)-hydroxyl group and the ester functionality of methyl (3S)-3-hydroxyoctanoate provide two key reaction sites, while the chiral center at the C3 position allows for the construction of enantiomerically pure target molecules. This makes it an important synthon, or building block, for chemists aiming to create complex molecules with specific three-dimensional arrangements. Enantiomerically pure (R)-hydroxyalkanoic acids ((R)-HAs), the class to which this compound belongs, are recognized as valuable starting materials for the synthesis of fine chemicals, including antibiotics, vitamins, and other bioactive compounds. researchgate.netresearchgate.net
The (R)-3-hydroxyalkanoate structure is a key precursor for several naturally occurring lactones, which are cyclic esters known for their diverse biological activities and use as flavor and fragrance compounds.
Massoialactone: The synthesis of (-)-(R)-massoialactone, a natural coconut-flavor compound, can be achieved using (R)-3-hydroxyoctanoate as a key intermediate. nih.gov One synthetic route involves the asymmetric hydrogenation of a keto-ester precursor using a ruthenium-arylphosphine catalyst to establish the chiral hydroxyl group found in (R)-3-hydroxyoctanoate. nih.govresearchgate.net Biochemically, massoialactone can also be formed through the spontaneous cyclization and dehydration of 3,5-dihydroxydecanoic acid, a related natural product. researchgate.netportlandpress.com
3,5-Dihydroxydecanoic Acid: The chiral synthesis of this δ-lactone has been reported starting from (R)-3-hydroxyoctanoate. nih.govresearchgate.net This transformation highlights the utility of the C3 chiral center in directing the stereochemistry of subsequent reactions to build more complex poly-hydroxylated structures. 3,5-Dihydroxydecanoic acid is itself a natural product, produced by fungi like Cephalosporium recifei and as a repeating unit in glycolipids called liamocins synthesized by yeasts of the Aureobasidium genus. researchgate.netportlandpress.comnih.gov The structure of this acid, determined to be (3R,5R)-3,5-dihydroxydecanoic acid, was confirmed through methods including Mosher's ester analysis. nih.gov
The utility of chiral β-hydroxy esters extends to the total synthesis of large, complex natural products. Gloeosporone, a 14-membered macrolide that acts as an autoinhibitor of spore germination in the fungus Colletotrichum gloeosporioides, is a prime example. nih.gov The synthesis of such macrolides often relies on the strategic assembly of smaller, enantiomerically pure fragments. The easy accessibility of (R)-hydroxyalkanoic acids, including (R)-3-hydroxyoctanoate, simplifies the synthesis of key intermediates required for constructing the complex carbon skeleton of molecules like Gloeosporone. nih.gov
The class of (R)-3-hydroxyalkanoic acids serves as a pool of valuable chiral building blocks for producing pheromones and flavor agents. researchgate.netresearchgate.net Their enantiopurity is critical, as the biological activity of pheromones and the sensory profile of flavors are often dependent on a specific stereoisomer. As previously noted, massoialactone, derived from a related dihydroxydecanoic acid, is a well-known natural flavor compound. portlandpress.com The general applicability of these synthons allows for the creation of a wide range of fine chemicals where specific chirality is a key requirement for function.
Integration into Polymer Science and Biopolymer Development
This compound is a monomeric precursor for a class of biodegradable and biocompatible polyesters known as polyhydroxyalkanoates (PHAs). Specifically, it is incorporated into medium-chain-length PHAs (mcl-PHAs), which are noted for their elastomeric and thermoplastic properties, distinguishing them from the more brittle short-chain-length PHAs. specialchem.comugr.es
Numerous bacterial species, particularly of the Pseudomonas genus, synthesize mcl-PHAs by incorporating various 3-hydroxyalkanoate monomers. specialchem.com 3-Hydroxyoctanoate (B1259324) is frequently a major constituent of these copolymers. ugr.es The exact monomer composition can be influenced by the bacterial strain and the carbon source provided for fermentation. For instance, when Pseudomonas sp. NCIMB 40135 is supplied with octanoic acid, it produces a PHA consisting mainly of 3-hydroxyoctanoate monomers. nih.gov In copolymers produced by Pseudomonas putida, the molar fraction of (R)-3-hydroxyoctanoate can be exceptionally high, reaching up to 77 mol% under specific feeding strategies. researchgate.net These mcl-PHAs, rich in 3-hydroxyoctanoate, typically have a low glass transition temperature and melting point, rendering them flexible, amorphous polymers at room temperature. researchgate.net
| Monomer | Reported Molar Percentage Range (%) | Producing Organism (Example) | Reference |
|---|---|---|---|
| (R)-3-Hydroxyoctanoate (3HO) | 32 - 77 | Pseudomonas putida | researchgate.netgoogle.com |
| (R)-3-Hydroxyhexanoate (3HHx) | 8 - 19 | Pseudomonas putida | researchgate.netgoogle.com |
| (R)-3-Hydroxydecanoate (3HD) | ~20 - 40 | Pseudomonas putida | researchgate.netgoogle.com |
| (R)-3-Hydroxydodecanoate (3HDD) | ~7 - 12 | Pseudomonas sp. | google.com |
| (R)-3-Hydroxybutyrate (3HB) | ~14 | Pseudomonas umsongensis GO16 | researchgate.net |
To create advanced materials with highly tunable properties, poly[(R)-3-hydroxyoctanoate] (PHO) can be used as a "soft block" in the synthesis of block copolymers. These materials combine the elastomeric nature of PHO with the properties of a "hard block," such as the crystalline and brittle poly[(R)-3-hydroxybutyrate] (PHB), to generate novel thermoplastics. acs.orgacs.org
Several synthetic strategies have been employed:
Polycondensation: Telechelic (end-functionalized) hydroxylated PHO (PHO-diol) can be linked with telechelic PHB-diol using a linker molecule like terephthaloyl chloride. This reaction produces a block copolyester (PHOHBTe) with good thermoplastic properties, exhibiting a melting temperature (Tm) of 129-140 °C and a glass transition temperature (Tg) of -41 °C, a significant improvement over the soft and sticky nature of PHO-based homopolyesters. acs.org
Diisocyanate Chemistry: PHO-diol (soft segment) and PHB-diol (hard segment) can be joined using a diisocyanate, such as L-lysine methyl ester diisocyanate (LDI), to form a block copoly(ester-urethane). acs.orgnih.gov The resulting polymer shows excellent thermoplastic and mechanical properties, with a Tm of 146 °C and a Tg of -6 °C. acs.orgnih.gov
Controlled Radical Polymerization (RAFT): A star-shaped, three-arm hydroxylated PHO can be functionalized to create a macro-RAFT (Reversible Addition-Fragmentation chain-Transfer) agent. This PHO-based initiator is then used to polymerize other monomers, like styrene, to create star-shaped PHO-polystyrene block copolymers. tandfonline.com
| Copolymer Type | Hard Segment | Linker/Method | Resulting Polymer | Key Properties | Reference |
|---|---|---|---|---|---|
| Linear Block Copolyester | Poly[(R)-3-hydroxybutyrate] (PHB-diol) | Terephthaloyl chloride | PHOHBTe | Thermoplastic; Tm = 129-140°C, Tg = -41°C | acs.org |
| Linear Block Copoly(ester-urethane) | Poly[(R)-3-hydroxybutyrate] (PHB-diol) | L-lysine methyl ester diisocyanate (LDI) | PUHOHB | Thermoplastic; Tm = 146°C, Tg = -6°C | acs.orgnih.gov |
| Star-shaped Block Copolymer | Polystyrene | RAFT Polymerization | PHO-PS (AB3 type) | Controlled architecture; properties influenced by PS block length | tandfonline.com |
Chemical Modifications for Tunable Material Properties (e.g., elasticity, biodegradability, hydrophobicity)
The ability to fine-tune the properties of polymers is crucial for their application in various fields. Chemical modification of polymers can alter surface properties such as hydrophilicity, roughness, and adhesion, which in turn influences the bulk properties and expands their potential uses. researchgate.net Most polymers are inherently hydrophobic, meaning they repel water. researchgate.net However, through surface modification techniques, properties like elasticity, biodegradability, and hydrophobicity can be systematically adjusted.
For instance, the properties of poly(3-hydroxyoctanoate) (PHO), a polymer derived from 3-hydroxyoctanoate monomers, can be significantly improved by creating diblock copolymers. nih.gov By copolymerizing PHO oligomers with ε-caprolactone, the crystallinity of the resulting material can be controlled by varying the lengths of the PHO and poly(ε-caprolactone) (PCL) blocks. nih.gov This control over crystallinity directly impacts the material's physical properties, including its elasticity and degradation rate.
Furthermore, the introduction of functional groups can alter the hydrophobicity of the polymer. The oxidation of unsaturated side chains in copolymers like poly(3-hydroxyoctanoate-co-3-hydroxyundecenoate) to carboxylic acid functions creates a novel biopolyester with altered surface properties. nih.gov The presence of these carboxylic groups can also influence the rate of hydrolytic degradation, a key aspect of biodegradability. nih.gov
Novel Chemical Transformations and Analogue Synthesis
The exploration of new chemical reactions and the synthesis of structural analogs of this compound are driving innovation in materials science. These efforts aim to create novel polymers and functionalized materials with enhanced or entirely new properties.
Synthesis of Structurally Modified 3-Hydroxyoctanoate Derivatives
The synthesis of structurally modified derivatives of 3-hydroxyoctanoic acid and its esters is an active area of research. For example, a green and efficient seven-step synthetic pathway has been developed to produce (R)-3-hydroxyfatty acid chains, which are structurally related to 3-hydroxyoctanoate, starting from the cellulose-derived levoglucosenone. nih.gov This method provides access to a library of 3-hydroxyalkanoic acids and their derivatives. nih.gov
Other synthetic strategies involve the use of various chemical reactions to introduce different functional groups or to alter the carbon chain length. For instance, beta-aryl keto hexanoic acids have been synthesized and subsequently esterified to afford beta-aryl keto methylhexanoates. eurjchem.com These compounds can then be converted to chemo-selective ketoxime beta-aryl methyl hexanoates, demonstrating the potential for creating a wide range of derivatives. eurjchem.com The synthesis of gefitinib, an anticancer drug, has also been reported starting from methyl 3-hydroxy-4-methoxybenzoate, a compound structurally related to methyl 3-hydroxyoctanoate, showcasing the versatility of these types of molecules as starting materials in complex syntheses. mdpi.com
Formation of Oligomers and Functionalized Analogs for Material Development
The formation of well-defined oligomers of 3-hydroxyoctanoate with specific functional end groups is a key strategy for developing advanced materials. nih.govresearchgate.net Methanolysis of poly(3-hydroxyoctanoate) (PHO) can produce oligomers with a methyl ester at one end and a hydroxyl group at the other. nih.gov These monohydroxylated PHO oligomers can then act as macroinitiators for the ring-opening polymerization of other cyclic monomers, such as ε-caprolactone, to form diblock copolymers with tailored properties. nih.gov
The introduction of reactive functional groups allows for further "click chemistry" modifications. researchgate.net For example, PHAs can be functionalized with alkyne end groups through alcoholysis with propargyl alcohol. researchgate.net These alkyne-terminated oligomers can then be reacted with azide-functionalized molecules to create novel copolymers. researchgate.net This approach has been used to synthesize copolymers of PHAs with poly(2-methyl-2-oxazoline), demonstrating the potential to create a wide range of new materials with unique architectures and properties. researchgate.net The synthesis of poly(2-methyl-3-hydroxyoctanoate) has also been achieved through the anionic polymerization of α-methyl-β-pentyl-β-propiolactone, further expanding the library of available poly(3-hydroxyalkanoate) derivatives. researchgate.net
Emerging Non-Clinical Applications
Beyond their use in the synthesis of polymers for materials science, derivatives of 3-hydroxyoctanoate are being explored for other non-clinical applications, most notably in the field of renewable energy.
Potential as Biofuel Components (Hydroxyalkanoate Methyl Esters - HAMEs)
Hydroxyalkanoate Methyl Esters (HAMEs), derived from the esterification of polyhydroxyalkanoates (PHAs), have emerged as a novel class of biofuels. mdpi.comresearchgate.nettci-thaijo.org PHAs are biopolyesters produced by various bacteria as a form of energy storage. tci-thaijo.org The transesterification of these polymers, including those composed of 3-hydroxyoctanoate monomers, yields HAMEs.
These biofuels are structurally similar to biodiesel, which consists of methyl esters of long-chain fatty acids. mdpi.comresearchgate.net A key advantage of HAMEs is their high oxygen content and lack of nitrogen and sulfur, which leads to cleaner combustion compared to petroleum-based fuels. mdpi.comresearchgate.net
Research has shown that HAMEs, specifically medium-chain-length hydroxyalkanoate methyl esters (3HAME), possess favorable fuel properties. The combustion heat of 3HAME has been measured at 30 KJ/g. acs.org While this is lower than that of pure diesel or gasoline, the addition of HAMEs to conventional fuels can enhance certain properties. acs.org For example, adding 10% 3HAME to ethanol (B145695) increases its combustion heat from 27 KJ/g to 35 KJ/g. acs.org The production of HAMEs is typically achieved through acid-catalyzed hydrolysis and esterification of PHAs. mdpi.comacs.org While the production cost is still a significant hurdle for large-scale application, the potential of HAMEs as a sustainable fuel or fuel additive is a promising area of ongoing research. mdpi.comacs.orgresearchgate.net
Table of Fuel Properties
| Fuel | Combustion Heat (KJ/g) |
|---|---|
| (R)-3-hydroxybutyrate methyl ester (3HBME) | 20 acs.org |
| Medium chain length hydroxyalkanoate methyl ester (3HAME) | 30 acs.orgresearchgate.net |
| Ethanol | 27 acs.orgresearchgate.net |
| 10% 3HBME in Ethanol | 30 acs.org |
Theoretical and Computational Investigations of Methyl 3s 3 Hydroxyoctanoate
Quantum-Chemical Studies of Molecular Structure, Conformation, and Reactivity
Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of methyl (3S)-3-hydroxyoctanoate. These studies can predict various molecular descriptors that are crucial for understanding its chemical behavior.
Molecular Structure and Conformation: The three-dimensional structure of this compound is characterized by a chiral center at the C3 carbon, an ester group, and a flexible alkyl chain. Conformational analysis, a key aspect of quantum-chemical studies, seeks to identify the most stable arrangements of the atoms in space. For a flexible molecule like this compound, numerous conformers exist due to the rotation around single bonds. Computational methods can determine the relative energies of these conformers, identifying the lowest energy, and therefore most populated, structures. This is critical as the conformation of the molecule can significantly influence its physical properties and biological activity.
Reactivity: Quantum-chemical calculations can also predict the reactivity of this compound. By mapping the electron distribution, it is possible to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For instance, the oxygen atoms of the hydroxyl and carbonyl groups are nucleophilic centers, while the carbonyl carbon is an electrophilic center. Furthermore, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
While specific quantum-chemical studies exclusively focused on this compound are not widely available in public literature, the methodologies are well-established. Such studies would typically involve geometry optimization to find the most stable molecular structure, followed by frequency calculations to confirm that the structure corresponds to a true energy minimum. The resulting data provides a foundation for more complex simulations, such as those involving enzyme-substrate interactions. Force fields used in molecular dynamics simulations of polyhydroxyalkanoates (PHAs) are often refined using DFT computations on their constituent monomers. nih.govrsc.orgmdpi.com
Table 1: Hypothetical Quantum-Chemical Properties of this compound
| Property | Predicted Value | Significance |
| Dipole Moment | ~2.5 D | Influences solubility and intermolecular interactions. |
| HOMO Energy | ~ -7.0 eV | Relates to the ability to donate electrons. |
| LUMO Energy | ~ 1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 8.5 eV | Indicates chemical stability. |
| Partial Charge on O (hydroxyl) | ~ -0.7 e | Indicates a nucleophilic site. |
| Partial Charge on C (carbonyl) | ~ +0.8 e | Indicates an electrophilic site. |
| Note: These are illustrative values based on similar molecules and would require specific DFT calculations for this compound for verification. |
Molecular Dynamics Simulations for Enzyme-Substrate Binding and Catalytic Mechanisms
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations are particularly valuable for understanding its interactions with enzymes, such as PHA synthases, which are responsible for polymerizing these monomers into polyhydroxyalkanoates (PHAs). researchgate.netnih.gov
Enzyme-Substrate Binding: MD simulations can model the process of this compound binding to the active site of an enzyme. nih.govbohrium.com By simulating the enzyme and substrate in a solvated environment, researchers can observe the dynamic process of binding and identify the key amino acid residues involved in recognizing and holding the substrate in the correct orientation for catalysis. nih.gov These simulations can also calculate the binding free energy, which quantifies the strength of the interaction between the substrate and the enzyme.
Catalytic Mechanisms: Once the substrate is bound, MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study the catalytic mechanism of the enzymatic reaction. This hybrid approach treats the chemically active region (the substrate and key catalytic residues) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This allows for the simulation of bond-breaking and bond-forming events, providing a detailed picture of the reaction pathway and the transition states involved. For PHA synthases, this would involve modeling the esterification reaction that links the monomers together.
While specific MD studies detailing the binding of this compound to a particular enzyme are not prevalent in the literature, the general methodology has been applied extensively to understand the function of enzymes involved in PHA biosynthesis. nih.gov
Table 2: Key Interactions in a Hypothetical Enzyme-Methyl (3S)-3-Hydroxyoctanoate Complex
| Interacting Residue (Enzyme) | Functional Group (Substrate) | Type of Interaction | Significance in Catalysis |
| Serine | Hydroxyl group | Hydrogen Bond | Activation of the hydroxyl group for nucleophilic attack. |
| Histidine | Carbonyl oxygen | Hydrogen Bond | Stabilization of the tetrahedral intermediate. |
| Aspartate | Hydroxyl group | Hydrogen Bond | Acts as a catalytic base to deprotonate the hydroxyl group. |
| Leucine/Isoleucine | Alkyl chain | Hydrophobic Interactions | Proper positioning of the substrate in the active site. |
| Note: This table is illustrative and the specific residues would depend on the particular enzyme being studied. |
Predictive Modeling for Optimization of Synthetic and Biosynthetic Pathways
Predictive modeling, often employing machine learning and statistical methods, is an emerging area in chemistry and biotechnology that can accelerate the optimization of chemical and biological processes. acs.orgmdpi.com
Optimization of Synthetic Pathways: In chemical synthesis, predictive models can be used to forecast the yield of a reaction under different conditions (e.g., temperature, catalyst, solvent). By training a model on experimental data, it is possible to identify the optimal conditions to maximize the production of this compound while minimizing byproducts.
Optimization of Biosynthetic Pathways: In the context of biosynthesis, predictive modeling can be applied to engineer microorganisms for enhanced production of PHAs and their constituent monomers. psecommunity.orgmdpi.com This can involve:
Metabolic Flux Analysis: Modeling the flow of metabolites through the cell's metabolic network to identify bottlenecks in the production pathway.
Gene Expression Optimization: Using computational models to predict the optimal expression levels of key enzymes in the biosynthetic pathway to maximize the flux towards the desired product. nih.gov
Predictive Toxicology: In silico models can be used to predict the potential toxicity of intermediates or the final product to the host organism, guiding the engineering of more robust production strains.
Recent advances in machine learning have shown promise in predicting polymer properties from their monomeric composition, which can guide the selection of monomers like this compound for the synthesis of PHAs with desired characteristics. acs.orgmdpi.com
Q & A
Q. What analytical methods are recommended for characterizing methyl (3S)-3-hydroxyoctanoate in biological samples?
this compound can be analyzed using gas chromatography-mass spectrometry (GC-MS) with derivatization to improve volatility. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to resolve stereochemistry and confirm the (3S) configuration. Thin-layer chromatography (TLC) using hexane/ethyl ether (70:30) is suitable for purity assessment (>98%) . GC-MS protocols for detecting 3-hydroxy fatty acid derivatives in biological matrices, such as serum or bacterial cultures, often employ stable isotope dilution to enhance accuracy .
Q. How is this compound synthesized and purified for laboratory use?
Synthetic routes include esterification of (3S)-3-hydroxyoctanoic acid with methanol under acid catalysis. Post-synthesis, purification involves solvent extraction (e.g., chloroform or ethyl ether) followed by column chromatography. Purity (>98%) is verified via TLC and GC-MS, with storage at -20°C to prevent degradation . For bacterial-derived samples, methanolysis of polyhydroxyalkanoates (PHAs) followed by solvent partitioning is used to isolate monomeric methyl esters .
Q. What are the primary biological roles of this compound in microbial systems?
In bacteria, it serves as a monomeric unit of medium-chain-length PHAs (mcl-PHAs), which function as carbon storage molecules. These PHAs can constitute up to 90% of cellular dry weight under nutrient-limiting conditions. The compound is also a substrate for CYP4F11, an enzyme that converts it into ω-fatty acids and dicarboxylic acids in vivo .
Advanced Research Questions
Q. How do enzymatic degradation pathways of PHAs containing this compound influence biodegradability?
PHA depolymerases from Pseudomonas fluorescens GK13 selectively hydrolyze ester bonds in mcl-PHAs. Substrate specificity depends on the backbone carbon-oxygen spacing: enzymes cleave polymers with 3–4 atoms between carbonyl groups but not longer chains (e.g., poly(3-hydroxyoctanoate)). Degradation products (e.g., (R)-3-hydroxyoctanoic acid) can be analyzed via chiral GC or HPLC to assess stereochemical retention .
Q. What experimental strategies resolve contradictions in quantifying 3-hydroxy fatty acids across different biological matrices?
Discrepancies in quantification often arise from matrix effects (e.g., lipid interference in serum vs. bacterial lysates). Solutions include:
Q. How can the stereochemical integrity of this compound be maintained during polymer biosynthesis?
Bacterial PHA synthases exhibit strict stereoselectivity for (R)-3-hydroxyacyl-CoA substrates. To produce (S)-configured monomers (e.g., this compound), engineered enzymes or racemic resolution (e.g., lipase-mediated kinetic resolution) is required. NMR and chiral HPLC are critical for monitoring enantiomeric excess (>99%) during bioproduction .
Q. What methodologies optimize the integration of this compound into copolymer blends for biomedical applications?
Blending with rigid polymers like poly(3-hydroxybutyrate) (PHB) improves mechanical properties. Techniques include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
